1-(6-methylpyrimidin-4-yl)azepane hydrochloride
Overview
Description
1-(6-methylpyrimidin-4-yl)azepane hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3 and its molecular weight is 227.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 227.1189253 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research on the synthesis and characterization of heterocyclic compounds, including those related to "1-(6-methylpyrimidin-4-yl)azepane hydrochloride," focuses on developing new synthetic routes and understanding their properties. For example, the synthesis of new heterocyclic compounds containing derivatives of 6- methyl 2-thiouracil has been explored, demonstrating the application of these compounds in antimicrobial activities (Khalid M. Mohammad, Mohammad R. Ahmed, Mahmoud H. Mahmoud, 2017). Additionally, the development of azepane derivatives as PKB inhibitors highlights the importance of these structures in medicinal chemistry, offering insights into the optimization of novel compounds for therapeutic applications (C. Breitenlechner et al., 2004).
Drug Discovery and Biological Applications
The research into azepane and its derivatives extends to drug discovery, showcasing the compounds' potential in developing new therapeutic agents. For instance, the study on palladium-catalyzed C–H arylation of thioamides for the enantioselective functionalization of amines, including azepanes, underlines the role of these compounds in synthesizing bioactive molecules and approved therapeutic agents (P. Jain et al., 2016). This research signifies the importance of azepane derivatives in medicinal chemistry, particularly in the context of asymmetric synthesis and drug discovery.
Catalysis and Material Science
Azepane compounds also find applications in catalysis and material science. For example, azepanium ionic liquids have been synthesized from azepane, showcasing their potential in mitigating disposal issues associated with diamine production byproducts and offering insights into the development of novel room temperature ionic liquids (T. Belhocine et al., 2011). These findings indicate the versatility of azepane derivatives in various scientific and industrial applications, from catalysis to green chemistry.
Properties
IUPAC Name |
1-(6-methylpyrimidin-4-yl)azepane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-10-8-11(13-9-12-10)14-6-4-2-3-5-7-14;/h8-9H,2-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUDZMBXGKWMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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